(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
Description
(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a benzofuran-derived compound featuring a Z-configuration benzylidene group at the C2 position of the dihydrobenzofuran core. The structure includes a 3,4-dimethoxy-substituted benzylidene moiety, a ketone group at C3, and an acetonitrile-substituted oxy group at C6 of the benzofuran ring.
The molecular formula is C₂₀H₁₆N₂O₅, with a molecular weight of 364.35 g/mol. Key structural features include:
- A dihydrobenzofuran core with a 3-oxo group.
- A (Z)-configured 3,4-dimethoxybenzylidene substituent.
- An acetonitrile-functionalized ether group at C4.
Synthetic routes typically involve alkylation of a hydroxy-substituted benzofuran precursor with chloroacetonitrile under basic conditions, as exemplified in analogous compounds (e.g., describes a similar synthesis using potassium carbonate and DMF at 60°C, yielding 65% product) .
Properties
IUPAC Name |
2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-15-6-3-12(9-17(15)23-2)10-18-19(21)14-5-4-13(24-8-7-20)11-16(14)25-18/h3-6,9-11H,8H2,1-2H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUYEXCHVRCDMZ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, often involving the use of Lewis acids or bases to facilitate the reaction.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 3,4-dimethoxybenzaldehyde. This step often requires a base such as sodium hydroxide or potassium carbonate to drive the reaction.
Attachment of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be harnessed in the design of new drugs targeting various diseases.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of conditions such as cancer, inflammation, and microbial infections.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
The 3,4-dimethoxybenzylidene group provides electron-donating methoxy substituents, stabilizing the conjugated system. In contrast, the 2,4-dimethoxy isomer () may exhibit reduced resonance stabilization due to meta-substitution .
Steric and Solubility Profiles :
- The 7-methyl substituent in the methyl ester analog () introduces steric hindrance, which could reduce binding affinity in biological systems compared to the unsubstituted target compound .
- The cinnamate ester () increases molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods used for analogs, such as the indole-substituted derivative in , which achieved 65% yield under similar conditions (DMF, K₂CO₃, 60°C). However, sterically bulky substituents (e.g., cinnamate) may require longer reaction times or higher temperatures .
Physicochemical and Spectroscopic Comparisons
Table 2: Physical Properties and Spectral Data
Biological Activity
(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antioxidant, antibacterial, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure
The compound features a benzofuran core with a dimethoxybenzylidene substituent and an acetonitrile moiety. Its structural complexity contributes to its diverse biological activities.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of related compounds within the same chemical family. For instance, compounds similar to this compound were tested using the DPPH free radical scavenging assay and the FRAP assay.
Findings:
- Compounds exhibited IC50 values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL, indicating significant antioxidant activity.
- The most potent compounds had IC50 values of 4.74 μg/mL and 6.89 μg/mL compared to ascorbic acid (IC50 = 4.57 μg/mL), suggesting that modifications in the structure can enhance antioxidant properties .
Antibacterial Activity
The antibacterial efficacy of derivatives containing similar structural motifs has been investigated against various bacterial strains.
Data Summary:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Bacillus subtilis | 10 µg/mL |
These findings suggest that modifications in the benzofuran structure can lead to enhanced antibacterial properties against common pathogens .
Cytotoxicity Studies
Cytotoxic effects were assessed using MTT assays on non-cancerous cell lines to determine the safety profile of the compound.
Results:
- Preliminary cytotoxic studies indicated that certain derivatives showed non-toxic behavior at concentrations up to 250 µg/mL in non-cancerous 3T3 fibroblast cell lines.
- This suggests a favorable safety profile for potential therapeutic applications .
The biological activity of this compound may involve interactions with specific molecular targets:
- Antioxidant Mechanism : The compound likely scavenges free radicals through electron donation, thus preventing oxidative stress in cells.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
